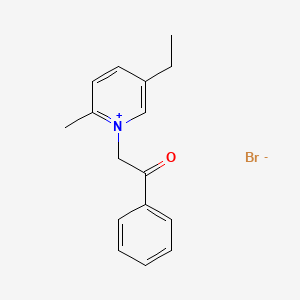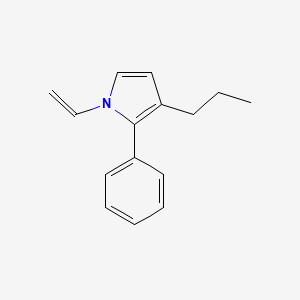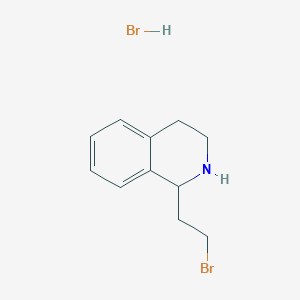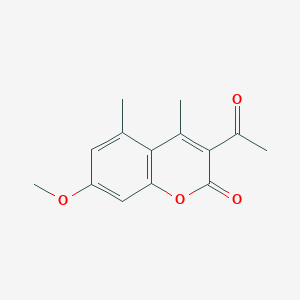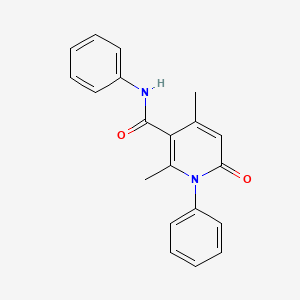![molecular formula C11H19N B14495867 N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine CAS No. 62976-49-2](/img/structure/B14495867.png)
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[3.1.1]heptane framework. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine typically involves the reaction of appropriate bicyclic ketones with amines under controlled conditions. One common method includes the use of lauric and myristic acids as starting materials, followed by characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, scaled up for mass production.
Chemical Reactions Analysis
Types of Reactions
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons
Scientific Research Applications
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing, but it is known to exhibit bactericidal activity against certain strains of bacteria .
Comparison with Similar Compounds
Similar Compounds
(1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.1.1]hept-2-en-4-ol, 2,6,6-trimethyl-, acetate: Another related compound with a bicyclic framework, used in different applications.
Uniqueness
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine is unique due to its specific amine functional group and tetramethyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
62976-49-2 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N,N,6,6-tetramethylbicyclo[3.1.1]hept-2-en-2-amine |
InChI |
InChI=1S/C11H19N/c1-11(2)8-5-6-10(12(3)4)9(11)7-8/h6,8-9H,5,7H2,1-4H3 |
InChI Key |
XGHYSAVYLFTTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


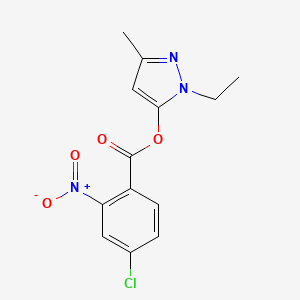
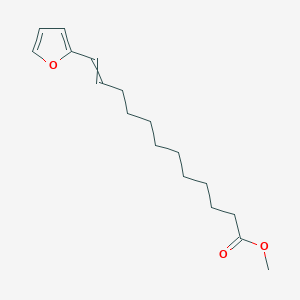

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
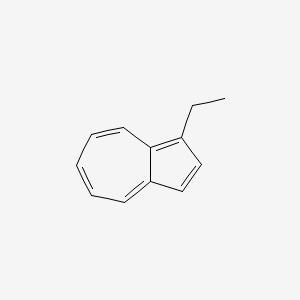
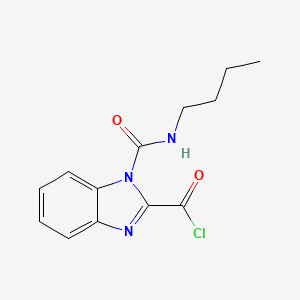
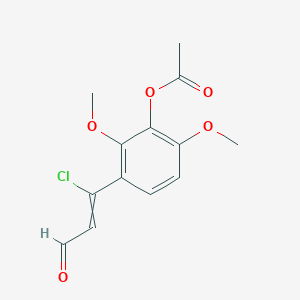
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
